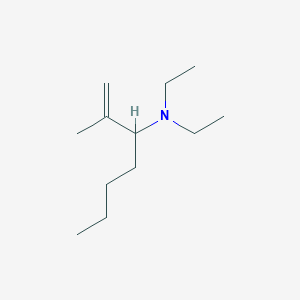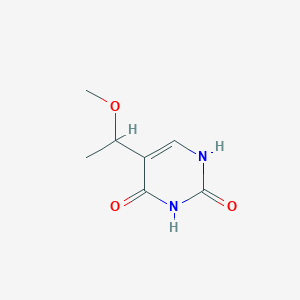
5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with methoxyethyl reagents under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine derivative . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium methoxide (MeONa).
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to altered cellular processes. For example, derivatives of pyrimidine compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of pyrimidine derivatives with potential therapeutic applications.
Pyrimido[4,5-d]pyrimidines: Structurally similar to purines and exhibit diverse biological activities.
Uniqueness
5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and the resulting chemical properties. Its methoxyethyl group provides distinct reactivity and potential for further functionalization, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62746-81-0 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-(1-methoxyethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-4(12-2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11) |
InChI Key |
YUVWHHADGOFCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC(=O)NC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate](/img/structure/B14527986.png)

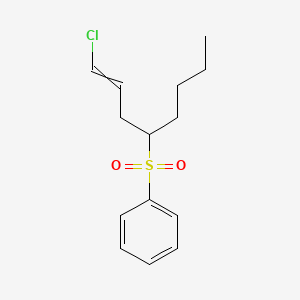
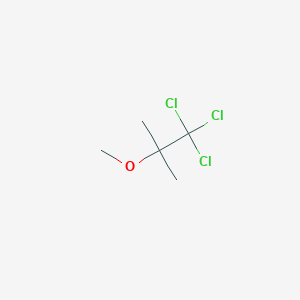
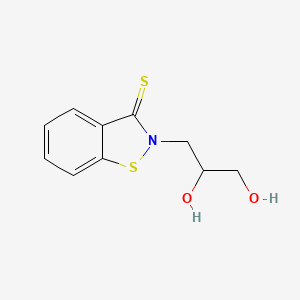
![Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane](/img/structure/B14528018.png)
![2,2'-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14528022.png)
![N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine](/img/structure/B14528025.png)
![6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14528033.png)
![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)


